![molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1](/img/structure/B12888332.png)
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group at the 3-position and a 2-nitrophenylmethyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole can be achieved through several synthetic routes
-
Cyclization Reaction
Reactants: Hydrazine derivative, ethyl acetoacetate
Conditions: Reflux in ethanol, presence of an acid catalyst
Product: 3-Ethyl-1H-1,2,4-triazole
-
Substitution Reaction
Reactants: 3-Ethyl-1H-1,2,4-triazole, 2-nitrobenzyl chloride
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, palladium on carbon catalyst
Conditions: Room temperature, atmospheric pressure
Product: 3-Ethyl-5-[(2-aminophenyl)methyl]-1H-1,2,4-triazole
-
Oxidation
Reagents: Potassium permanganate, sulfuric acid
Conditions: Reflux
Product: Corresponding carboxylic acid derivative
-
Substitution
Reagents: Various electrophiles (e.g., alkyl halides, acyl chlorides)
Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran)
Product: Substituted triazole derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Alkyl halides, acyl chlorides, sodium hydride, tetrahydrofuran
Major Products Formed
Reduction: 3-Ethyl-5-[(2-aminophenyl)methyl]-1H-1,2,4-triazole
Oxidation: Carboxylic acid derivative
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, modulating their activity.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in microbial growth and proliferation.
Receptors: Binding to specific receptors, altering signal transduction pathways.
DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
-
3-Methyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- Similar structure but with a methyl group instead of an ethyl group.
- Exhibits similar biological activities but with different potency and selectivity.
-
3-Ethyl-5-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole
- Similar structure but with the nitro group at the 4-position instead of the 2-position.
- Different reactivity and interaction with biological targets.
-
3-Ethyl-5-[(2-aminophenyl)methyl]-1H-1,2,4-triazole
- Reduction product of the nitro compound.
- Different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, nitrophenylmethyl group, and triazole ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
95614-28-1 |
---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
YAGGBUBKDKAJOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.